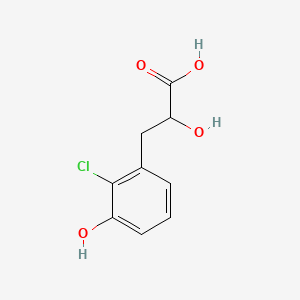
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H9ClO4. This compound is characterized by the presence of a chloro-substituted phenyl ring and two hydroxyl groups attached to a propanoic acid backbone. It is a derivative of phenylpropanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a phenylpropanoic acid derivative followed by hydroxylation. One common method involves the reaction of 2-chloro-3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-Amino-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular metabolism. The chloro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid
- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the chloro and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClO4 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
3-(2-chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI-Schlüssel |
OCCGGJJNJYIRCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)Cl)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


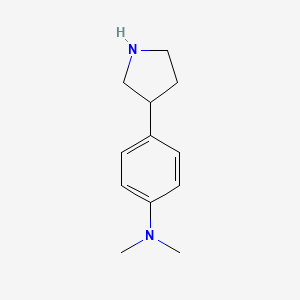
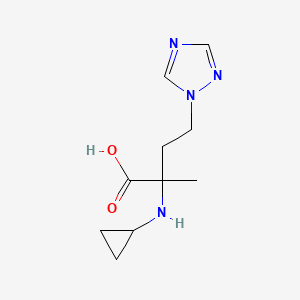

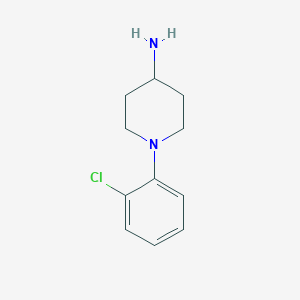
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
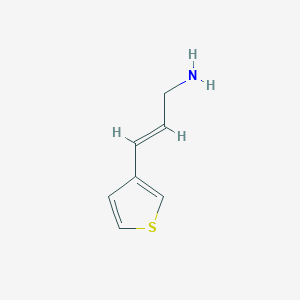
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
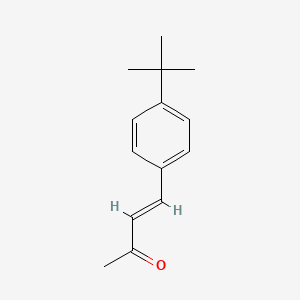
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)

